molecular formula C15H17BrN2O3 B4061761 N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4061761
M. Wt: 353.21 g/mol
InChI Key: DVUMNQVDBOUZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[2.2.1]heptane core substituted with 4,7,7-trimethyl and 3-oxo-2-oxa moieties. The carboxamide group at position 1 is linked to a 5-bromopyridin-2-yl aromatic ring.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-13(2)14(3)6-7-15(13,21-12(14)20)11(19)18-10-5-4-9(16)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUMNQVDBOUZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=NC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common approach is the directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using palladium-catalyzed reactions. This method allows for the formation of arylated products with high yields and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Cycloaddition Reactions: The bicyclic structure can engage in cycloaddition reactions, forming new ring systems.

Common Reagents and Conditions

    Palladium Catalysts: Used in arylation reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield various arylated derivatives, while substitution reactions can produce a range of substituted pyridine compounds.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Aromatic Moieties

The substituent on the aromatic ring significantly impacts physicochemical properties. Key analogs include:

Compound Name Aromatic Substituent Molecular Formula Molecular Weight logP* Key Properties
N-(5-Bromopyridin-2-yl)-... (Target) 5-Bromo-pyridin-2-yl C₁₇H₁₉BrN₂O₃ ~391.26† ~3.5‡ High steric bulk, moderate polarity
N-(5-Chloro-2-methoxyphenyl)-... () 5-Cl-2-MeO-phenyl C₁₇H₂₀ClNO₄ 337.80 3.1 Increased solubility due to methoxy
N-(3,4-Difluorophenyl)-... () 3,4-diF-phenyl C₁₆H₁₇F₂NO₃ 309.31 3.23 Enhanced electronegativity, lower mass
(1R)-4,7,7-Trimethyl-3-oxo-N-(4-vinylphenyl)-... () 4-Vinylphenyl C₂₁H₂₃NO₃ 337.41 3.8 Reactive vinyl group for conjugation

*logP values estimated or derived from analogs. †Calculated based on formula. ‡Predicted via substituent contributions.

  • Bromopyridine vs.
  • Fluorinated Analogs : The difluorophenyl derivative () exhibits lower molecular weight and higher electronegativity, favoring interactions with polar biological targets .

Functional Group Variations: Carboxamides vs. Esters

The carboxamide group in the target compound contrasts with ester derivatives observed in and :

Compound (Reference) Functional Group Key Characteristics
Target Compound Carboxamide Hydrogen-bond donor/acceptor capacity; enhanced stability vs. esters
Esters (e.g., 12, 13a-c) Ester Higher hydrolytic lability; tunable via substituents (e.g., morpholino, piperidinyl)
  • Carboxamides : The amide bond confers rigidity and resistance to enzymatic degradation, making the target compound suitable for applications requiring metabolic stability .
  • Esters: Compounds like 2-morpholinoethyl-... (13a, ) are more labile but offer modularity for prodrug designs .

Physicochemical and Structural Trends

  • Lipophilicity : Bromine and vinyl groups increase logP compared to fluorine or methoxy substituents ( vs. 9).
  • Solubility : Polar surface area (PSA) correlates with hydrogen-bond acceptors; the target compound’s PSA (~44.7 Ų, inferred from ) suggests moderate solubility .
  • Steric Effects : Bulky substituents (e.g., 5-bromo) may hinder interactions with sterically sensitive targets compared to smaller groups like fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.